ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is an organic compound that contains a trifluoromethyl group, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-amino-5-(trifluoromethyl)thiazole. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions. The general reaction scheme is as follows:
- Ethyl acetoacetate is reacted with 2-amino-5-(trifluoromethyl)thiazole.
- The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a different position of the trifluoromethyl group.
Methyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and the position of the trifluoromethyl group on the thiazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2763754-92-1 |
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Molecular Formula |
C8H6F3NO3S |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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